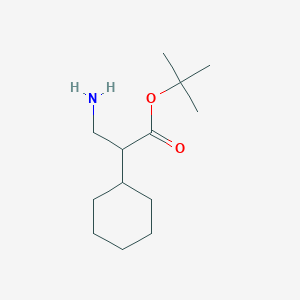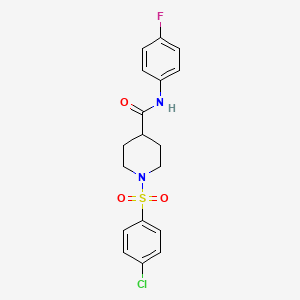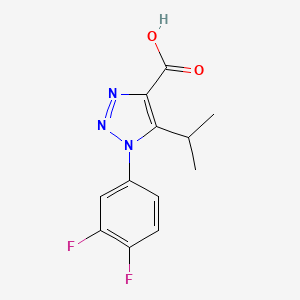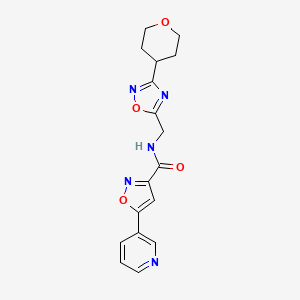
Tert-butyl 3-amino-2-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-2-cyclohexylpropanoate is a chemical compound that has been widely used in scientific research. This compound is also known as tert-butyl 3-(aminocyclohexyl)-2-propanoate and has the molecular formula C12H23NO2. The compound is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-amino-2-cyclohexylpropanoate is not well understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes, such as protein tyrosine phosphatases and serine/threonine protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. The compound has also been shown to inhibit the activity of specific enzymes that are involved in inflammatory processes, suggesting that the compound may have potential therapeutic applications for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using tert-butyl 3-amino-2-cyclohexylpropanoate in lab experiments is that it is readily available and relatively inexpensive. The compound is also stable under normal laboratory conditions and can be easily stored for extended periods of time. However, one of the limitations of using the compound is that its mechanism of action is not well understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for the use of tert-butyl 3-amino-2-cyclohexylpropanoate in scientific research. One potential direction is the development of new inhibitors of protein tyrosine phosphatases and serine/threonine protein kinases using the compound as a building block. Another potential direction is the investigation of the compound's potential therapeutic applications for inflammatory diseases and cancer. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential new targets for drug development.
Métodos De Síntesis
The synthesis of tert-butyl 3-amino-2-cyclohexylpropanoate can be achieved through a multistep reaction process. The first step involves the reaction of tert-butyl acrylate with lithium diisopropylamide to form the tert-butyl enolate. The second step involves the reaction of the tert-butyl enolate with cyclohexanone to form the cyclohexyl ketone. The final step involves the reaction of the cyclohexyl ketone with methyl chloroformate and ammonia to form this compound.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-2-cyclohexylpropanoate has been widely used in scientific research as a building block for the synthesis of various compounds. The compound has been used in the synthesis of inhibitors of protein tyrosine phosphatases, which are enzymes that play a critical role in cell signaling pathways. The compound has also been used in the synthesis of inhibitors of serine/threonine protein kinases, which are enzymes that regulate various cellular processes.
Propiedades
IUPAC Name |
tert-butyl 3-amino-2-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(9-14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKXHGXJGTHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2853806.png)


![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)

![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)



![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-phenylacetamide](/img/structure/B2853824.png)

